5-(2-Fluorophenyl)thiophene-2-carboxylic acid
Overview
Description
5-(2-Fluorophenyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H7FO2S and a molecular weight of 222.24 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a carboxylic acid group and a fluorophenyl group .Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, has been widely studied as a substrate in coupling reactions and olefinations . Upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 222.24 and a molecular formula of C11H7FO2S .Scientific Research Applications
Crystal Structure and Material Science
- Crystal Structure and Heterocyclic Compounds : The synthesis and crystal structure of closely related compounds containing thiophene, a sulfur-containing hetero aromatic ring like 5-(2-Fluorophenyl)thiophene-2-carboxylic acid, have significant importance in material science and pharmaceuticals. Thiophene derivatives exhibit a wide range of biological activities and are utilized in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).
Biological and Pharmacological Applications
- Suzuki Cross-Coupling Reaction and Pharmacological Aspects : Derivatives of thiophene, similar to this compound, have been synthesized using a palladium-catalyzed Suzuki cross-coupling reaction. These derivatives demonstrate significant biological activities, including haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).
Solid-State Engineering and Drug Development
- Cocrystallization in Pharmaceuticals : In the field of solid-state engineering, cocrystallization techniques using compounds similar to this compound are employed to develop pharmaceuticals. Such techniques involve synthesizing cocrystals that have potential implications for drug development and formulation (Mohana et al., 2017).
Supramolecular Chemistry
- Liquid-crystalline Complexes : Compounds similar to this compound have been used in creating novel supramolecular liquid-crystalline complexes. These are formed through intermolecular hydrogen bonding and have applications in the development of new materials (Tso et al., 1998).
Antimicrobial and Antifungal Agents
- Antimicrobial and Antifungal Properties : Thiophene-containing compounds, including those related to this compound, have shown promising results as potential antibacterial and antifungal agents. Theirsynthesis and structural analysis reveal that these compounds could be effective against various microbial strains, especially gram-negative bacteria and fungi (Mabkhot et al., 2017).
Immunomodulatory Agents
- Immunosuppressive Activity : Similar thiophene derivatives have demonstrated immunosuppressive activity, particularly in suppressing T-lymphocyte proliferation. This suggests their potential use in immune-related therapies (Axton et al., 1992).
Chemical Synthesis
- Synthesis of Arotinolol Hydrochloride : In chemical synthesis, derivatives of this compound have been used in multistep reactions to synthesize compounds like arotinolol hydrochloride, an important pharmaceutical compound (Hongbin et al., 2011).
Spasmolytic Agents
- Synthesis and Spasmolytic Activity : Thiophene-based derivatives, structurally related to this compound, have been synthesized and tested for their spasmolytic effects, showing potential for therapeutic applications in muscle spasms (Rasool et al., 2020).
Anticancer Research
- Anti-Lung Cancer Activity : Certain thiophene derivatives have been researched for their anticancer properties, particularly against lung cancer. Their synthesis and structural characterization open up avenues for developing novel anticancer agents (Zhou et al., 2020).
Environmental Applications
- Corrosion Inhibition : Thiophene derivatives have been studied for their role ininhibiting corrosion, particularly in carbon steel within hydrochloric acid mediums. This suggests the potential application of such compounds in industrial settings to prevent material degradation (Fouda et al., 2020).
Safety and Hazards
This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
5-(2-fluorophenyl)thiophene-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2S/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPCOHCDZGNURM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.